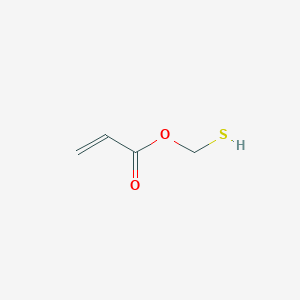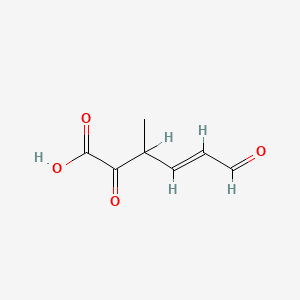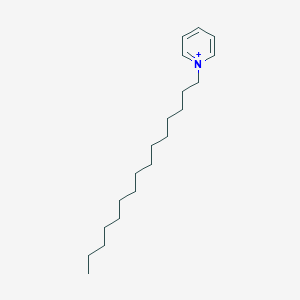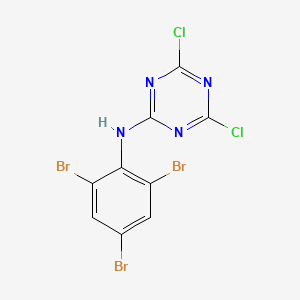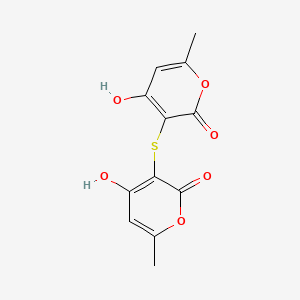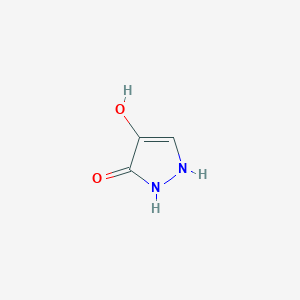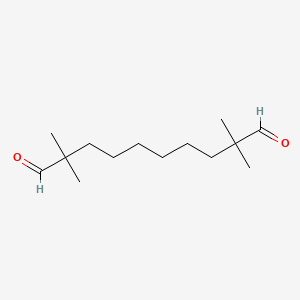
2,2,9,9-Tetramethyldecanedial
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,9,9-Tetramethyldecanedial is an organic compound with the molecular formula C14H26O2. It is a dialdehyde, meaning it contains two aldehyde functional groups. This compound is notable for its unique structure, which includes two methyl groups attached to the second and ninth carbon atoms of a decane chain. This structural arrangement imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,9,9-Tetramethyldecanedial typically involves the oxidation of 2,2,9,9-Tetramethyldecane-1,10-diol. This can be achieved using various oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic oxidation of 2,2,9,9-Tetramethyldecane using oxygen or air in the presence of a catalyst such as cobalt or manganese salts. This method is advantageous due to its scalability and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form 2,2,9,9-Tetramethyldecanedioic acid.
Reduction: The compound can be reduced to 2,2,9,9-Tetramethyldecane-1,10-diol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane, or catalytic oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products:
Oxidation: 2,2,9,9-Tetramethyldecanedioic acid.
Reduction: 2,2,9,9-Tetramethyldecane-1,10-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2,9,9-Tetramethyldecanedial has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,9,9-Tetramethyldecanedial involves its reactivity with various nucleophiles and oxidizing agents. The aldehyde groups can form Schiff bases with amines, which are important intermediates in many biochemical processes. Additionally, the compound can undergo redox reactions, influencing various metabolic pathways.
Comparaison Avec Des Composés Similaires
2,2,9,9-Tetramethyldecanedioic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups.
2,2,9,9-Tetramethyldecane-1,10-diol: The reduced form of 2,2,9,9-Tetramethyldecanedial.
Decanedial: A simpler dialdehyde with a straight decane chain without methyl substitutions.
Uniqueness: this compound is unique due to the presence of methyl groups at the second and ninth positions, which significantly influence its chemical reactivity and physical properties compared to other dialdehydes.
Propriétés
Numéro CAS |
52387-46-9 |
|---|---|
Formule moléculaire |
C14H26O2 |
Poids moléculaire |
226.35 g/mol |
Nom IUPAC |
2,2,9,9-tetramethyldecanedial |
InChI |
InChI=1S/C14H26O2/c1-13(2,11-15)9-7-5-6-8-10-14(3,4)12-16/h11-12H,5-10H2,1-4H3 |
Clé InChI |
AGEQUUYDNWNIAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCCCCC(C)(C)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14635264.png)
![1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B14635271.png)
![4-[(E)-(4-Amino-3-methoxyphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14635278.png)

![Piperidine, 4-phenyl-1-[[(phenylsulfonyl)methyl]sulfonyl]-](/img/structure/B14635292.png)
![1,7,7-Trimethyl-4-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14635295.png)
